9-Methyl-9H-purin-8-amine
Description
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
9-methylpurin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(10-6(11)7)2-8-3-9-5/h2-3H,1H3,(H2,7,10) |
InChI Key |
HYZKBMNGJABSCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC=C2N=C1N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 9 Methyl 9h Purin 8 Amine Derivatives
Spectroscopic Techniques for Molecular Characterization
Spectroscopic methods are indispensable for elucidating the intricate structural details of molecules like 9-Methyl-9H-purin-8-amine. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N, and 2D NMR for Positional Assignments and Tautomeric Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional (2D) techniques, are crucial for unambiguous positional assignments and for identifying the predominant tautomeric form in solution.
¹H NMR spectra provide information about the protons in the molecule. The purine (B94841) core of this compound has two aromatic protons, H-2 and H-6. The methyl group attached to the N9 position gives rise to a characteristic singlet. The protons of the C8-amine group can also be observed, though their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR spectroscopy reveals the carbon framework. The spectrum of this compound would show distinct signals for each of the five carbon atoms in the purine ring system and one for the methyl group. The chemical shifts of the carbon atoms are indicative of their electronic environment, with carbons bonded to nitrogen atoms appearing at lower field.
¹⁵N NMR spectroscopy is particularly valuable for studying nitrogen-containing heterocycles like purines. bldpharm.comyoutube.com It directly probes the nitrogen atoms, allowing for the differentiation between pyridine-type and pyrrole-type nitrogens. This is instrumental in determining the protonation sites and the position of the N7H–N9H tautomeric equilibrium. bldpharm.comyoutube.com
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in DMSO-d₆. Note: These are predicted values based on data for structurally similar purine derivatives, as extensive experimental data for this compound is not widely available.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | ~ 8.1 - 8.3 | - |
| C-2 | - | ~ 152.0 - 153.0 |
| C-4 | - | ~ 150.0 - 151.0 |
| C-5 | - | ~ 118.0 - 119.0 |
| H-6 | ~ 8.3 - 8.5 | - |
| C-6 | - | ~ 156.0 - 157.0 |
| C-8 | - | ~ 154.0 - 155.0 |
| NH₂ (C8) | ~ 6.5 - 7.5 (broad) | - |
| N₉-CH₃ | ~ 3.8 - 4.0 | ~ 30.0 - 31.0 |
Mass Spectrometry (LC-UV-MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , often coupled with a UV detector, is used to separate the compound from any impurities before it enters the mass spectrometer. This is particularly useful for analyzing reaction mixtures or biological samples.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like purine derivatives. It typically generates a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. For this compound (C₆H₇N₅), the expected monoisotopic mass is approximately 149.07 g/mol , and ESI-MS would show a prominent ion at m/z 150.08.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule and its fragments. This is a definitive method for confirming the identity of a newly synthesized compound.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for purine derivatives include the cleavage of the glycosidic bond in nucleosides and the loss of small neutral molecules like HCN from the purine ring. For this compound, fragmentation could involve the loss of the methyl group or parts of the purine ring system.
Interactive Table 2: Expected Mass Spectrometry Data for this compound. Note: This data is predicted based on the molecular formula and common fragmentation patterns of purines.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₆H₈N₅⁺ | 150.08 | Protonated molecular ion |
| [M-CH₃]⁺ | C₅H₄N₅⁺ | 134.05 | Loss of the methyl group |
| [M-HCN]⁺ | C₅H₆N₄⁺ | 122.06 | Loss of hydrogen cyanide from the purine ring |
| [M-NH₃]⁺ | C₆H₄N₄⁺ | 132.05 | Loss of ammonia (B1221849) from the amine group |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govacs.org
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3100-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2800-3100 cm⁻¹), C=N and C=C stretching vibrations of the purine ring (in the fingerprint region, 1400-1650 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).
FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the purine ring system.
Interactive Table 3: Representative Vibrational Spectroscopy Bands for this compound. Note: These are predicted values based on data for structurally similar purine derivatives.
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3400 - 3200 | Weak |
| C-H Stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (methyl) | 2980 - 2850 | 2980 - 2850 |
| C=N, C=C Stretch (ring) | 1650 - 1450 | 1650 - 1450 |
| N-H Bend (amine) | 1640 - 1580 | Weak |
| Ring Breathing | Weak | ~ 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Purine and its derivatives exhibit characteristic UV absorption spectra due to the π-π* and n-π* transitions of the aromatic system. nih.govacs.org
For 9-methylpurine, the absorption spectrum typically shows a strong absorption band around 260 nm, which is assigned to several overlapping π-π* electronic transitions. nih.gov The position and intensity of this band can be influenced by the solvent polarity. The presence of the amino group at the C8 position in this compound is expected to cause a slight shift in the absorption maximum compared to 9-methylpurine. The tautomeric form of the purine ring also significantly affects the UV-Vis spectrum.
Interactive Table 4: Expected UV-Vis Absorption Data for this compound. Note: These are predicted values based on data for structurally similar purine derivatives.
| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| Water (pH 7) | ~ 265 - 275 | ~ 8,000 - 12,000 | π-π |
| Ethanol | ~ 265 - 275 | ~ 8,000 - 12,000 | π-π |
Analysis of Tautomeric Equilibria in 9-Methyl-9H-purine Systems
Purine and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the heterocyclic rings. ias.ac.in In the case of purine itself, the N7H and N9H tautomers are the most common. acs.orgias.ac.in The methylation at the N9 position in this compound simplifies the tautomeric landscape by preventing protonation at this site. However, tautomerism involving the other nitrogen atoms and the exocyclic amine group is still possible.
Computational studies on 8-aminopurine have shown that while the N9H tautomer is generally the most stable in the gas phase, the N7H tautomer can become more stable in solvents with a high dielectric constant, such as water. nih.gov This shift in tautomeric preference is attributed to the different dipole moments of the tautomers and their interactions with the solvent.
NMR spectroscopy is a primary experimental technique for studying tautomeric equilibria in solution. bldpharm.comyoutube.com The chemical shifts of the carbon and nitrogen atoms are sensitive to the location of the proton. By comparing the observed chemical shifts with those of model compounds where the proton position is fixed (e.g., by methylation), the relative populations of the different tautomers can be determined. For this compound, the analysis would focus on the potential for an equilibrium between the amino and imino forms at the C8 position, as well as protonation at N1, N3, or N7.
X-ray Crystallography for Solid-State Molecular Geometry and Interactions
In the solid state, purine derivatives typically form extensive networks of intermolecular hydrogen bonds. For this compound, the amino group at the C8 position and the nitrogen atoms of the purine ring (N1, N3, and N7) can all participate in hydrogen bonding, acting as both donors and acceptors. These interactions play a crucial role in stabilizing the crystal structure. Additionally, π-π stacking interactions between the aromatic purine rings are also expected to be a significant feature of the crystal packing.
Structure Activity Relationship Sar Studies of 9 Methyl 9h Purin 8 Amine Analogs
Influence of N9-Methylation on Ligand Binding Affinity and Receptor Selectivity
The substitution at the N9 position of the purine (B94841) ring is a critical determinant of a compound's pharmacological profile. The presence of a methyl group, as in 9-Methyl-9H-purin-8-amine, significantly influences the molecule's electronic properties and its ability to engage with target receptors.
Alkylation of purine scaffolds generally yields a mixture of N9 and N7 isomers, with the N9 isomer often being the thermodynamically more stable and biologically relevant product. nih.gov Studies on related heterocyclic systems have demonstrated that the addition of a methyl group at the N9 position can directly impact biological potency. For instance, in a series of 2,4-diaminofuro[2,3-d]pyrimidine antifolates, the introduction of a methyl group at the analogous C9 position of the side chain bridge resulted in a marked increase in inhibitory potency against dihydrofolate reductase (DHFR) and enhanced cytotoxicity against various tumor cell lines. nih.gov This suggests that the methyl group may contribute favorably to the binding interaction, potentially by occupying a small hydrophobic pocket within the active site of the enzyme. nih.gov
The table below illustrates the enhanced biological activity observed upon methylation in a related antifolate series. nih.gov
| Compound | N9-Substitution | rhDHFR IC₅₀ (µM) | CCRF-CEM EC₅₀ (nM) |
| 1 | Desmethyl | >10 | 110 |
| 5 | Methyl | 0.42 | 29 |
This table shows the effect of N9-methylation on the inhibitory concentration (IC₅₀) against recombinant human dihydrofolate reductase (rhDHFR) and the effective concentration (EC₅₀) for growth inhibition in CCRF-CEM tumor cells. nih.gov
Furthermore, the N9 substituent plays a role in orienting the rest of the molecule within the binding site, thereby affecting selectivity across different receptors or enzyme isoforms. The choice of substituent at this position is a key element in the rational design of selective purine-based ligands.
Impact of C8 Substituents on Biological Potency and Specificity
The C8 position of the purine ring is a highly versatile site for chemical modification, and substituents at this position have a profound impact on biological potency and specificity. This position often projects into solvent-exposed regions or specific sub-pockets of a target's binding site, allowing for the introduction of a wide range of functional groups to tune the compound's properties.
In a series of purine-scaffold inhibitors targeting the endoplasmic reticulum Hsp90 paralog Grp94, extensive SAR studies revealed that C8-aryl substituents are crucial for achieving high affinity and selectivity. nih.gov The nature of the substituents on this aryl ring was found to be critical.
Hydrophobicity: The binding pocket accommodating the C8-aryl group was determined to be largely hydrophobic. Polar functionalities were found to have a deleterious effect on activity. nih.gov
Halogen Preference: Chlorine was generally the preferred substituent on the C8-aryl ring compared to other groups like methoxy (B1213986) (–OCH₃), trifluoromethoxy (–OCF₃), trifluoromethyl (–CF₃), cyano (–CN), or methyl (–CH₃). Bromine was also found to be a tolerable substitution. nih.gov
The data below summarizes the relative potency of different C8-aryl ring substitutions in Grp94 inhibitors. nih.gov
| Compound ID | C8-Aryl Ring Substitution | Relative Potency |
| 9g | 2,4-dichloro | High |
| 9h | 2-bromo-4-chloro | High |
| 9i | 2-chloro-4-trifluoromethoxy | Moderate |
| 9q | 2-chloro-4-cyano | Low |
| 9s | 2-chloro-4-methyl | Low |
| 9c | 4-hydroxy | Low (polar group) |
This table illustrates that hydrophobic, halogen-containing substituents at the C8-aryl ring are generally favored for high potency. nih.gov
Furthermore, studies on C8-substituted guanine (B1146940) derivatives have shown that the introduction of large groups, such as indolyl moieties, can achieve higher selectivity for specific kinases like FGFR1. researchgate.net This highlights that the C8 position is a key handle for modulating not just potency but also the selectivity profile of purine analogs. The direct C-H cyanation of purines has also been developed as a method to introduce a cyano group at the C8 position, creating a versatile intermediate for further functionalization. nih.gov
Modulation of Biological Activity through Substitutions at C2 and C6
Modifications at the C2 and C6 positions of the purine scaffold are critical strategies for modulating biological activity, influencing target recognition, and improving metabolic stability.
C2 Position: The introduction of a halogen atom, particularly chlorine, at the C2 position is a common strategy in the design of purine-based therapeutics. This modification can render the nucleoside analog resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA). mdpi.com By blocking this key metabolic pathway, the intracellular lifetime and, consequently, the biological activity of the compound can be significantly enhanced. This approach is exemplified in established antitumor drugs such as Cladribine and Fludarabine. mdpi.com
C6 Position: The C6 position is arguably one of the most frequently modified sites on the purine ring for tuning biological activity. The exocyclic amino group of adenine (B156593) derivatives provides a vector for interaction with target proteins, and altering this group can drastically change binding affinity and selectivity. A wide array of substituents has been explored:
Cyclic Secondary Amines: Displacement of a C6-chloro group with various cyclic secondary amines (e.g., pyrrolidine, piperidine, morpholine, piperazines) has been used to generate novel purine analogs with significant anticancer activity. nih.govnih.gov
Amino Acid Conjugates: Attaching chiral amino acid amides to the C6 position has been investigated to create purine derivatives with unique pharmacological profiles. mdpi.com
Alkyl/Aryl Amines: Simple alkylamines (e.g., methylamine, cyclopropylamine) and arylamines have been installed at C6 to probe interactions with the hinge region of kinases, leading to potent dual Src/Abl inhibitors. acs.org
The table below summarizes common substitutions at the C2 and C6 positions and their primary effects.
| Position | Type of Substitution | Common Effect |
| C2 | Halogen (e.g., Chlorine) | Increased metabolic stability (resistance to adenosine deaminase). mdpi.com |
| C6 | Cyclic Amines (e.g., Piperazine) | Modulation of anticancer activity. nih.govnih.gov |
| C6 | Amino Acid Amides | Generation of novel antiproliferative agents. mdpi.com |
| C6 | Small Alkyl/Aryl Amines | Interaction with kinase hinge regions to confer inhibitory activity. acs.org |
The interplay between substituents at C2, C6, and C8 is complex, and optimizing the pharmacological profile of a purine analog often requires a multiparameter approach, balancing potency, selectivity, and metabolic stability.
Conformational Flexibility and Steric Requirements for Target Interactions
The biological activity of this compound analogs is not solely dependent on the chemical nature of their substituents but also on their three-dimensional structure, conformational flexibility, and steric compatibility with the target's binding site. Both the ligand and the protein target are inherently flexible systems, and the process of binding often involves induced-fit conformational changes in both partners. nih.gov
The steric bulk and orientation of substituents are critical. For example, the selectivity of certain purine-scaffold inhibitors for the Grp94 protein over other Hsp90 isoforms is achieved because the C8-aryl group inserts into a specific "site 2" pocket that is accessible in Grp94 but blocked in other paralogs. nih.gov This demonstrates a strict steric requirement; ligands with improperly shaped or sized C8 substituents cannot access this pocket and thus lose their selectivity and potency. nih.gov
Rational Design Strategies for Optimizing Pharmacological Profiles
Rational drug design utilizes the foundational knowledge of a biological target's structure and the SAR of known ligands to design new, more effective therapeutic agents. nih.gov This approach aims to optimize the pharmacological profile of a lead compound, such as this compound, by enhancing its potency, improving its selectivity, and refining its pharmacokinetic properties.
The SAR data detailed in the preceding sections form the basis for these design strategies:
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (from X-ray crystallography or NMR), medicinal chemists can visualize the binding pocket. They can then design analogs of this compound with substituents that form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the active site. For example, knowing that a hydrophobic pocket exists near the C8 position allows for the rational addition of hydrophobic aryl groups to increase binding affinity. nih.gov
Iterative Optimization: The process is cyclical. Based on initial SAR findings, a new set of compounds is designed and synthesized. For instance, if a chlorine atom at the C8-aryl group shows good activity, analogs with fluorine or bromine might be synthesized to fine-tune electronic and steric properties. nih.gov Similarly, if a C2-chloro substituent enhances metabolic stability, it can be incorporated into a lead compound that already possesses a potent C8 group. mdpi.com
Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. For example, different heterocyclic rings could be tested as replacements for the phenyl group at the C8 position to explore new interactions and potentially improve properties like solubility.
Conformational Analysis: Computational modeling is used to study the preferred low-energy conformations of a ligand and how it might fit into the active site. nih.gov This can guide the design of either more flexible or more rigid analogs to test hypotheses about the optimal binding conformation. nih.gov
By integrating these strategies, researchers can systematically refine the structure of this compound analogs to develop compounds with superior efficacy and safety profiles for a desired therapeutic indication.
Biological Mechanisms and Molecular Interactions of 9 Methyl 9h Purin 8 Amine Analogs
Enzyme Modulation and Inhibition
The following sections detail the interactions of 9-Methyl-9H-purin-8-amine analogs and structurally related compounds with specific enzymes, highlighting their potential as modulators of critical biological pathways.
Protein Kinase Inhibition
Purine (B94841) analogs have been extensively studied as inhibitors of protein kinases, which play crucial roles in cellular signaling and are often dysregulated in diseases such as cancer. researchgate.net The adenine-like structure of the purine core allows these compounds to compete with ATP for the kinase binding site. researchgate.net
Analogs of this compound have shown inhibitory activity against several protein kinases:
FMS-like Tyrosine Kinase 3 (FLT3): Analogs such as 2,7,9-trisubstituted 8-oxopurines have been designed as inhibitors of FLT3, a kinase often mutated in acute myeloid leukemia (AML). These compounds have demonstrated the ability to inhibit the autophosphorylation of FLT3 kinase in nanomolar concentrations in cellular assays.
Heat Shock Protein 90 (Hsp90): The purine scaffold is a key feature of a class of Hsp90 inhibitors. drugbank.com These compounds target the N-terminal nucleotide-binding pocket of Hsp90, thereby interfering with its chaperone function, which is critical for the stability and activity of numerous oncogenic proteins. nih.gov
NIMA-Related Kinase 1 (Nek1): Substituted aminopyrazoles and 7-azaindoles have been explored as potent inhibitors of the Nek1 kinase domain. nih.gov While not direct 8-aminopurine analogs, their structural similarities and inhibitory action provide a rationale for exploring 8-aminopurine derivatives as Nek1 inhibitors.
While the purine scaffold is common in inhibitors of Epidermal Growth Factor Receptor (EGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R), the available research does not provide specific examples of this compound analogs targeting these kinases.
| Kinase Target | Analog Type | Observed Effect |
|---|---|---|
| CDKs | 2,6,8,9-tetrasubstituted purines | Inhibition of CDK1. |
| FLT3 | 2,7,9-trisubstituted 8-oxopurines | Inhibition of FLT3 autophosphorylation. |
| Hsp90 | Purine-scaffold inhibitors | Inhibition of chaperone function. |
| Nek1 | Aminopyrazole and 7-azaindole-based compounds | Inhibition of Nek1 kinase domain. nih.gov |
Purine-Nucleoside Phosphorylase (PNP) Substrate and Inhibitor Activity
Analogs of this compound, specifically those belonging to the 8-aminopurine family, have been identified as potent inhibitors of purine nucleoside phosphorylase (PNP). drugbank.commdpi.com PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides. semanticscholar.org
8-aminoguanine (B17156), a closely related compound, has been shown to induce diuresis, natriuresis, and glucosuria, with its mechanism of action attributed in part to the inhibition of PNP. semanticscholar.org This inhibition leads to an accumulation of PNP substrates, such as inosine (B1671953) and guanosine, and a decrease in its products, hypoxanthine (B114508) and guanine (B1146940). semanticscholar.org
Studies comparing the inhibitory effects of various 8-aminopurines on recombinant PNP have revealed the following potency order: 8-aminoguanine > 8-aminohypoxanthine (B116433) = 8-aminoinosine. nih.gov Further investigations have shown that 8-aminoinosine can act as a competitive substrate for PNP and is metabolized to 8-aminohypoxanthine, which is a competitive inhibitor of the enzyme. nih.govnih.gov
| Analog | Activity | Mechanism |
|---|---|---|
| 8-aminoguanine | Potent Inhibitor | Competitive inhibition. nih.gov |
| 8-aminohypoxanthine | Inhibitor | Competitive inhibition. nih.gov |
| 8-aminoinosine | Substrate and Inhibitor | Acts as a competitive substrate and is metabolized to the inhibitor 8-aminohypoxanthine. nih.govnih.gov |
Dihydroorotate Dehydrogenase (DHODH) Activity Modulation
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. tocris.commedchemexpress.com Despite the extensive investigation of purine analogs as enzyme inhibitors, the current body of scientific literature does not provide specific examples of this compound or its close analogs demonstrating modulatory activity against DHODH. The known inhibitors of DHODH belong to different chemical classes. nih.govmdpi.com
Myeloperoxidase (MPO) Inhibition and Reactive Chlorine Species Interactions
Myeloperoxidase (MPO) is a heme-containing enzyme found in neutrophils that plays a role in the innate immune response through the generation of reactive oxygen and chlorine species. While various compounds have been investigated as MPO inhibitors, there is a lack of specific data in the reviewed literature detailing the direct inhibition of MPO or interaction with reactive chlorine species by analogs of this compound.
Aminoacyl tRNA Synthetase Inhibition Mechanisms
Aminoacyl-tRNA synthetases are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis. uvm.edunih.gov Although these enzymes are a target for the development of novel antimicrobial agents, the available research does not describe specific inhibitory mechanisms of this compound analogs against this enzyme class. The known inhibitors of aminoacyl-tRNA synthetases are structurally diverse and include natural products and their synthetic analogs.
Adenosine (B11128) Deaminase Interaction Profiles
Adenosine deaminase (ADA) is an enzyme involved in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. Several purine analogs have been shown to interact with and inhibit ADA. For instance, 8-azapurine (B62227) nucleosides have been synthesized and evaluated as ADA inhibitors. The introduction of a nitrogen atom at the 8-position of the purine ring can significantly impact the inhibitory activity.
Interactions with Nucleic Acids and Genetic Processes
Analogs of this compound, as part of the broader class of purine analogs, play a significant role in the study of nucleic acids and genetic mechanisms. Their structural similarity to endogenous purine bases, such as adenine (B156593) and guanine, allows them to be incorporated into DNA and RNA, serving as valuable tools for research into nucleic acid structure, function, and metabolism.
Studies on Base Pairing and Mutagenesis (e.g., using 2-aminopurine)
The mutagenic properties of purine analogs are a direct consequence of their altered base-pairing capabilities. 2-aminopurine (B61359) (2-AP) is a potent mutagenic agent precisely because it can form base pairs with both thymine (B56734) (T) and cytosine (C). nih.govresearchgate.net While it most commonly pairs with thymine, functioning as an adenine analog, its ability to also pair with cytosine is the primary mechanism behind its mutagenic activity. nih.govwikipedia.org
The 2-AP•T base pair is formed through standard Watson-Crick hydrogen bonding. nih.gov However, the mispairing of 2-AP with cytosine (2-AP•C) leads to point mutations during DNA replication. researchgate.netresearchgate.net NMR studies have shown that the 2-AP•C base pair is stabilized by two hydrogen bonds and that this pairing is the dominant species under physiological conditions. nih.govresearchgate.net This mispairing can occur when 2-AP adopts a rare imino tautomeric form or through the formation of a protonated base pair. nih.gov The incorporation of 2-AP opposite a cytosine, or vice-versa, results in a transition mutation (from G•C to A•T or A•T to G•C) in subsequent rounds of replication. researchgate.net
This mutagenic process is also influenced by the cell's DNA mismatch repair (MMR) system. researchgate.net While the MMR system can recognize 2-AP•C mismatches, high concentrations of the analog can saturate the repair machinery, leading to an increase in both transition and frameshift mutations. genelink.comresearchgate.net
| Pairing Partner | Pairing Type | Significance | Reference |
|---|---|---|---|
| Thymine (T) | Normal (Watson-Crick like) | Functions as an adenine analog, generally does not cause mutation. | nih.gov |
| Cytosine (C) | Mispair | Primary cause of transition mutations during DNA replication. | nih.govresearchgate.netresearchgate.net |
Cellular Signaling Pathway Modulation
Analogs of this compound are capable of modulating a variety of critical cellular signaling pathways. Their interactions can influence processes ranging from cell proliferation and programmed cell death to immune responses and neurotransmission.
Cell Cycle Progression and Apoptosis Induction Pathways
Certain substituted purine analogs have been identified as potent inducers of apoptosis and modulators of the cell cycle, particularly in cancer cell lines. rsc.org Studies on a series of 6,8,9-polysubstituted purine analogues have demonstrated significant antiproliferative activity against human leukemic lymphocytes, such as Jurkat cells. rsc.org
The mechanism of action for these compounds involves the induction of programmed cell death. rsc.org This is confirmed by multiple lines of evidence, including analysis of the cell cycle, which shows an accumulation of cells in the sub-G0 phase, a hallmark of apoptosis. nih.gov Further investigation reveals the activation of key signaling proteins in the apoptotic cascade. Specifically, treatment with active purine analogs leads to the cleavage of initiator caspases, such as caspase-8 and caspase-9, which are early events in the extrinsic and intrinsic apoptotic pathways, respectively. rsc.org The activation of these initiator caspases subsequently triggers a cascade of effector caspases that execute the process of cell death. rsc.org For example, the compound 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine was identified as a highly active derivative against Jurkat cells. rsc.org
| Compound | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| 6,8,9-polysubstituted purines (general) | Antiproliferative activity | Induction of apoptosis | rsc.org |
| 6-benzyloxy-9-isopropyl-8-methyl-9H-purine | Induces apoptosis | Activation of initiator caspases 8 and 9 | rsc.org |
| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | High antiproliferative activity (IC50 of 29 μM) | Induction of apoptosis | rsc.org |
Toll-Like Receptor (TLR) Signaling Pathways (e.g., TLR7, TLR4/MyD88/NF-κB)
Purine analogs are also known to interact with Toll-like receptors (TLRs), which are crucial components of the innate immune system. These interactions can either stimulate (agonism) or inhibit (antagonism) TLR signaling.
Certain purine-8-one derivatives function as potent and selective agonists for TLR7. acs.org TLR7 recognizes single-stranded viral RNA and, upon activation, initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors like IRF-7 and NF-κB, culminating in the production of type I interferons (e.g., IFNα) and other pro-inflammatory cytokines. acs.org The development of intranasal TLR7 agonists, such as 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), has been explored for therapeutic applications in allergic diseases like asthma. acs.org
Conversely, other purine analogs have been designed to act as inhibitors of TLR signaling pathways. For instance, a series of 9-cinnamyl-9H-purine derivatives were developed as inhibitors of the TLR4/MyD88/NF-κB pathway. nih.govnih.govkorea.ac.kr TLR4 is activated by lipopolysaccharide (LPS) from gram-negative bacteria, triggering a pro-inflammatory response. nih.gov The synthesized 9-cinnamyl-9H-purine compounds were shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages. nih.govkorea.ac.kr Mechanistic studies revealed that these compounds disrupt the crucial protein-protein interaction between TLR4 and its adaptor protein MyD88, thereby suppressing the downstream activation of NF-κB and mitigating the inflammatory response. nih.govkorea.ac.kr
Adenosine Receptor (A1, A2A, A2B, A3) Antagonism and Agonism
Adenosine receptors (ARs), which include the subtypes A1, A2A, A2B, and A3, are G protein-coupled receptors that play vital roles in various physiological processes. Purine analogs have been extensively developed as both selective agonists and antagonists for these receptors. nih.govresearchgate.net
The A2A adenosine receptor, in particular, has been a significant target for drug discovery, especially for conditions like Parkinson's disease. nih.gov Medicinal chemistry efforts have led to the design and synthesis of potent and selective A2A antagonists. One such example is ST1535 (2-n-butyl-9-methyl-8- nih.govresearchgate.netwikipedia.orgtriazol-2-yl-9H-purin-6-ylamine). nih.gov This compound demonstrates high affinity and selectivity for the A2A receptor over other AR subtypes. nih.gov In vivo studies have shown that ST1535 can induce an increase in locomotor activity, which is consistent with the pharmacological effect of an A2A antagonist. nih.gov
The development of AR ligands is a nuanced process where subtle structural modifications to the purine scaffold can shift a compound's activity from being an agonist to an antagonist. acs.org These modifications influence how the ligand binds within the receptor's active site and stabilizes either the active or inactive conformation of the receptor. acs.org
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki other / Ki A2A) | Reference |
|---|---|---|---|
| A2A | 6.6 nM | - | nih.gov |
| A1 | - | 12 | nih.gov |
| A2B | - | 58 | nih.gov |
| A3 | - | > 160 | nih.gov |
Involvement in Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The intricate relationship between purine analogs and oxidative stress is a subject of ongoing scientific investigation. These compounds, structurally similar to the endogenous purines adenine and guanine, can exhibit a dual role, acting as either antioxidants or pro-oxidants, thereby influencing the delicate balance of reactive oxygen species (ROS) within biological systems. The specific effects of this compound analogs are part of this broader context of purine biochemistry and its influence on cellular redox states.
Purine metabolism itself is closely linked to oxidative stress. For instance, the breakdown of purines can generate uric acid, a compound known for its antioxidant properties in the bloodstream. However, under certain conditions, uric acid can also act as a pro-oxidant. mdpi.comnih.gov This dual nature is a recurring theme in the study of purine analogs and their impact on ROS generation.
Research into various purine derivatives has revealed a spectrum of activities related to oxidative stress. Some analogs have demonstrated protective effects by scavenging free radicals and reducing oxidative damage, while others can contribute to ROS production, leading to cellular damage.
Antioxidant Mechanisms of Purine Analogs
Several purine analogs exhibit antioxidant properties through various mechanisms. Guanine-based purines, for example, have shown neuroprotective effects by diminishing the production of reactive radicals and enhancing mitochondrial function. nih.govbohrium.com Guanosine, a guanine-based purine nucleoside, has been found to counteract glutamate-induced oxidative damage in neuronal cells by boosting the synthesis of glutathione, a major intracellular antioxidant. nih.gov
The antioxidant activity of purine analogs can be attributed to their ability to donate a hydrogen atom to a free radical, thereby neutralizing it. The specific chemical structure of the analog, including the nature and position of its substituents, plays a crucial role in its antioxidant capacity.
Pro-oxidant Activities of Purine Analogs
Conversely, some purine analogs can promote oxidative stress. This can occur through several pathways, including the generation of ROS as byproducts of their metabolism or by interfering with the cell's natural antioxidant defense systems. For instance, the enzymatic oxidation of certain purine analogs can lead to the production of superoxide (B77818) radicals and hydrogen peroxide. mdpi.com
The interaction of purine analogs with enzymes like xanthine (B1682287) oxidase can be a significant source of ROS. nih.gov Xanthine oxidase is a key enzyme in purine catabolism that can generate superoxide radicals during the conversion of hypoxanthine to xanthine and then to uric acid. mdpi.com Analogs that act as substrates for this enzyme can thus contribute to an increased oxidative burden.
Furthermore, oxidative damage to purine bases within DNA, such as the formation of 8-oxoguanine, is a well-established marker of oxidative stress and can be induced by the interaction of purines with ROS like singlet oxygen. oup.comdoaj.orgmdpi.com
Research Findings on Purine Analogs and Oxidative Stress
The following table summarizes key research findings on the involvement of various purine analogs in oxidative stress and ROS generation.
| Purine Analog/Derivative | Experimental Model | Observed Effect on Oxidative Stress | Potential Mechanism of Action |
|---|---|---|---|
| Guanosine | In vitro (neuroblastoma cells) and in vivo (models of brain injury) | Neuroprotective and anti-inflammatory; decreased ROS production. nih.govbohrium.com | Increased synthesis of glutathione; improved mitochondrial function. nih.gov |
| Uric Acid | Human serum and intracellular environments | Dual role: antioxidant in serum, pro-oxidant intracellularly. mdpi.comnih.gov | Scavenges free radicals in serum; can generate radicals in the presence of transition metals intracellularly. mdpi.com |
| Guanine | In vitro studies | Most easily oxidized purine, leading to DNA damage (e.g., 8-oxoguanine). nih.gov | Direct reaction with reactive oxygen species. oup.com |
| Inosine | Screening systems | Significant antioxidative activity in a dose-dependent manner. researchgate.net | Details of the mechanism were not specified in the provided context. |
Computational Chemistry and Molecular Modeling in 9 Methyl 9h Purin 8 Amine Research
Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Vibrational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov In the context of 9-Methyl-9H-purin-8-amine and its analogs, DFT is employed to determine the most stable three-dimensional conformation through geometrical optimization. This process minimizes the energy of the molecule to predict its most likely shape, bond lengths, and angles. nih.gov For instance, studies on related 9H-purine derivatives have utilized DFT methods, such as B3LYP with a 6-31G* basis set, to obtain optimized structures before further computational analysis like QSAR. nih.gov
Once the geometry is optimized, DFT is used to calculate various electronic properties that are crucial for understanding the molecule's reactivity and interaction capabilities. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, orbital interactions, and the nature of chemical bonds within the molecule. nih.gov
Vibrational analysis is another critical application of DFT. By calculating the vibrational frequencies, researchers can predict the infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. researchgate.net
| Calculated Property | Significance in Drug Design | Typical Application |
|---|---|---|
| Optimized Geometry (Bond lengths, angles) | Determines the 3D shape of the molecule, which is crucial for fitting into a protein's active site. | Provides the foundational structure for molecular docking and pharmacophore modeling. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. mdpi.com | Helps in predicting how the molecule might participate in chemical reactions or interact with biological targets. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Guides the understanding of non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. |
| Dipole Moment | Measures the overall polarity of the molecule. nih.gov | Influences solubility, membrane permeability, and the nature of intermolecular forces. |
| Vibrational Frequencies | Corresponds to molecular vibrations and predicts the IR and Raman spectra. nih.gov | Used to confirm the structure of synthesized compounds by comparing theoretical spectra with experimental results. |
Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. jbcpm.com For purine derivatives, which are known to target a variety of proteins like kinases, docking simulations provide critical insights into their mechanism of action. researchgate.netresearchgate.net
In a typical docking study involving a 9H-purine derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, in this case, this compound, is then placed into the active site of the protein, and various possible binding poses are evaluated using a scoring function. This function estimates the binding affinity (or binding energy), with lower energy scores generally indicating a more stable and favorable interaction. jbcpm.com
Studies on 9H-purine analogs as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase have used docking to elucidate their binding modes. researchgate.net These simulations can reveal specific interactions, such as hydrogen bonds with key amino acid residues like Leucine 718 or Aspartate 800, and hydrophobic interactions with residues like Phenylalanine 723, which stabilize the ligand-protein complex. researchgate.net This detailed interaction mapping is crucial for structure-based drug design, allowing for modifications to the ligand structure to enhance binding affinity and selectivity. researchgate.net
| Compound | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Purine Derivative A | -8.5 | MET793 | Hydrogen Bond |
| Purine Derivative B | -9.2 | ASP800, LEU718 | Hydrogen Bond, Hydrophobic |
| Purine Derivative C | -7.8 | PHE723, LEU799 | Hydrophobic |
| Purine Derivative D | -9.7 | SER720, SER797 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.org These models are built by analyzing a dataset of compounds with known activities or properties and identifying molecular descriptors that are predictive of the measured outcome. researchgate.net
For this compound and related compounds, QSAR models can predict their potential as, for example, enzyme inhibitors. researchgate.net A 3D-QSAR study on 9H-purine derivatives as EGFR inhibitors successfully developed a model that could predict the antiproliferative activity of new compounds in the same chemical family. researchgate.net The statistical robustness of such models is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high value for these parameters indicates a model with good predictive power. nih.govresearchgate.net
QSPR models, on the other hand, predict physicochemical properties like solubility, lipophilicity, or metabolic stability. springernature.com These properties are critical for determining a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a major factor in its potential success as a drug. researchgate.net By using QSAR and QSPR, researchers can prioritize the synthesis of novel purine derivatives that are predicted to have both high potency and favorable drug-like properties. nih.govnih.gov
| QSAR Model | Target | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_test (External Validation) | Reference |
|---|---|---|---|---|---|
| CoMSIA-EDA | EGFR Kinase | 0.685 | 0.901 | 0.940 | researchgate.net |
| GFA Model | Anti-proliferative Agents | 0.866 | 0.919 | 0.636 | nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel compounds with the potential to bind to a specific target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity. dovepress.com
For a class of compounds like 9H-purine derivatives, a pharmacophore model can be generated by aligning a set of known active molecules and extracting their common chemical features. researchgate.net This model then serves as a 3D query for virtual screening, a process where large databases containing millions of chemical compounds are computationally searched. rsc.org The goal is to identify molecules from the database that match the pharmacophore query, as these are considered potential "hits" that may share the same mechanism of action as the original active compounds. nih.gov
This approach is highly effective in the early stages of drug discovery for narrowing down the vast chemical space to a manageable number of compounds for experimental testing. dovepress.com By combining pharmacophore screening with other methods like molecular docking, the efficiency and accuracy of identifying novel, potent, and selective ligands for a desired biological target can be significantly enhanced. nih.gov
| Pharmacophore Feature | Abbreviation | Description | Example in this compound |
|---|---|---|---|
| Hydrogen Bond Donor | HBD | An atom with a hydrogen atom attached that can be donated to form a hydrogen bond. | The amine (-NH2) group. |
| Hydrogen Bond Acceptor | HBA | An electronegative atom (typically N or O) that can accept a hydrogen bond. | The nitrogen atoms within the purine ring system. |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | The purine bicyclic system. |
| Hydrophobic Group | HY | A nonpolar group that avoids interaction with water. | The methyl (-CH3) group. |
| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. | The amine group can be protonated. |
Future Directions and Research Opportunities for 9 Methyl 9h Purin 8 Amine Analogs
Development of Advanced Biochemical Tools and Fluorescent Probes
The development of small-molecule fluorescent probes is a burgeoning area of chemical biology, offering high sensitivity and spatiotemporal resolution for studying biological processes in real-time. nih.govrsc.org Analogs of 9-Methyl-9H-purin-8-amine can be engineered into fluorescent probes to investigate the activity and localization of their target enzymes within living cells. nih.gov This involves conjugating the purine (B94841) scaffold to a fluorophore, creating a tool that can report on enzyme activity through changes in its optical properties. nih.gov
One strategy involves designing probes that react specifically with the active site of a target enzyme, allowing for activity-based proteomic profiling (ABPP). nih.gov For instance, a purine analog could be modified with a reactive group that covalently binds to the target protein, alongside a fluorophore for detection. Such probes would enable researchers to visualize the distribution and activity of specific kinases or other purine-binding proteins, providing insights into their roles in both normal physiology and disease. The design of these tools will focus on improving selectivity, sensitivity, and cell permeability to enhance their utility in complex biological systems. nih.gov
Strategies for Addressing Resistance Mechanisms in Target Pathways
A significant challenge in cancer therapy is the development of drug resistance. nih.gov For therapies involving purine analogs, resistance can emerge through various mechanisms, including mutations in the target protein that reduce drug binding, or alterations in cellular metabolism that bypass the drug's effects. biorxiv.orgmdpi.com
Several strategies are being explored to overcome resistance to purine-based therapeutics:
Development of Novel Analogs: Synthesizing new generations of this compound analogs with distinct binding modes can circumvent resistance caused by specific mutations in the target's ATP-binding pocket. nih.gov For example, designing compounds that target allosteric sites or induce degradation of the target protein, such as PROteolysis Targeting Chimeras (PROTACs), represents a promising approach. nih.gov
Combination Therapies: Combining purine analogs with other therapeutic agents can create synergistic effects and overcome resistance. nih.gov This could involve co-administering drugs that target parallel survival pathways or inhibit drug efflux pumps that contribute to resistance. mdpi.comspringermedicine.com For instance, in acute myeloid leukemia (AML) with FLT3 mutations, combining FLT3 inhibitors with agents that target metabolic pathways like oxidative phosphorylation or purine synthesis has shown promise in resensitizing resistant cells. mdpi.com
Targeting Metabolic Reprogramming: Cancer cells often rewire their metabolic pathways to support rapid proliferation and evade therapy. nih.gov Enhanced de novo purine synthesis has been linked to therapy resistance in glioblastoma. biorxiv.org Therefore, targeting these metabolic adaptations, for example by inhibiting key enzymes in the purine synthesis pathway, could be a powerful strategy to overcome resistance to other therapies. biorxiv.orgnih.gov
| Strategy | Mechanism of Action | Potential Application |
| Allosteric Inhibitors | Bind to a site on the target enzyme other than the active site, altering its conformation and inhibiting its activity. | Overcoming resistance from active site mutations. nih.gov |
| PROTACs | Induce targeted degradation of the resistance-conferring protein via the ubiquitin-proteasome system. nih.gov | Eliminating mutated target proteins that no longer bind to conventional inhibitors. nih.gov |
| Combination Therapy | Simultaneously targeting multiple pathways essential for cancer cell survival. nih.gov | Preventing the emergence of resistant clones by creating a multi-pronged attack. mdpi.com |
| Metabolic Inhibitors | Block pathways, like de novo purine synthesis, that are upregulated in resistant cells. biorxiv.org | Resensitizing tumor cells to primary therapies by targeting their metabolic vulnerabilities. biorxiv.orgmdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications
The purine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov While much research on 9-substituted purines has focused on inhibiting protein kinases, there is vast potential for analogs of this compound to modulate other protein families and find applications in new therapeutic areas.
Systematic screening of these compounds against diverse panels of enzymes and receptors could uncover unexpected activities. For example, substituted purines have been investigated as inhibitors of phosphodiesterases (PDEs), heat shock protein 90 (Hsp90), and as ligands for histamine (B1213489) receptors. mdpi.comnih.govmdpi.com The structural versatility of the this compound core allows for the synthesis of large libraries of derivatives with varied substituents at other positions of the purine ring, which can be tailored to achieve high affinity and selectivity for novel targets. nih.govnih.gov This exploration could lead to the development of treatments for a range of conditions beyond cancer, including inflammatory diseases, neurodegenerative disorders, and viral infections. ekb.egnih.gov
Integration of Omics Data for Systems-Level Understanding of Compound Effects
To fully comprehend the biological effects of this compound analogs, a systems-level approach is necessary. The integration of multi-omics data—including genomics, proteomics, and metabolomics—can provide a holistic view of how these compounds perturb cellular networks. nih.govspringernature.com
By combining these datasets, researchers can:
Identify On- and Off-Target Effects: Proteomics can confirm engagement with the intended target, while also revealing unintended interactions that could lead to side effects or provide opportunities for drug repositioning.
Elucidate Mechanisms of Action and Resistance: Metabolomics can reveal how these compounds alter cellular metabolism, which is often linked to their efficacy and potential resistance mechanisms. nih.gov For example, analyzing changes in purine and glutamate (B1630785) metabolism can provide insights into the neuroinflammatory effects of certain compounds. nih.gov
Discover Predictive Biomarkers: Integrating omics data from preclinical models and patient samples can help identify molecular signatures that predict which patients are most likely to respond to a particular purine analog.
This integrated approach moves beyond a single-target perspective, enabling a more comprehensive understanding of a drug's impact on the entire biological system and facilitating a more rational approach to drug development and personalized medicine. nih.gov
Advancements in Targeted Delivery and Pharmacological Optimization
The therapeutic efficacy of any compound is dependent on its pharmacological properties and its ability to reach the target tissue in sufficient concentrations. nih.gov Many promising purine analogs face challenges such as poor solubility or rapid metabolism, which can limit their clinical utility. nih.gov
Future research will focus on two key areas:
Pharmacological Optimization: Structure-activity relationship (SAR) studies will continue to be crucial for optimizing the drug-like properties of this compound analogs. nih.gov This involves making chemical modifications to the purine core to improve factors like solubility, metabolic stability, and oral bioavailability, without compromising potency and selectivity for the intended target. mdpi.com
Targeted Drug Delivery: To enhance efficacy and reduce systemic toxicity, novel drug delivery systems are being developed to specifically transport purine analogs to diseased tissues, such as tumors. wikipedia.org These systems include:
Nanoparticles: Polymeric nanoparticles, liposomes, and micelles can encapsulate purine analogs, protecting them from degradation and improving their pharmacokinetic profile. nih.gov The surface of these nanoparticles can be decorated with targeting ligands (e.g., antibodies, aptamers, or peptides) that bind to receptors overexpressed on cancer cells, ensuring selective drug delivery. nih.govmdpi.com
Prodrugs: Chemical modification of the purine analog into a prodrug can improve its solubility or membrane permeability. The prodrug is designed to be inactive until it reaches the target site, where it is converted to the active form by specific enzymes.
These advanced delivery strategies aim to increase the therapeutic index of this compound analogs, maximizing their impact on diseased cells while minimizing exposure to healthy tissues. wikipedia.org
Q & A
Q. What are the common synthetic routes for 9-Methyl-9H-purin-8-amine, and how can reaction conditions influence yield and purity?
The synthesis typically involves alkylation or substitution reactions on purine scaffolds. For example, trifluoromethanesulfonic acid (CF₃SO₃H) in anhydrous dichloromethane (CH₂Cl₂) under nitrogen protection is used to introduce methyl groups at the N9 position . Reaction parameters such as temperature (e.g., 80°C for bromination reactions), solvent polarity, and stoichiometry of reagents significantly affect yield. Purification via flash chromatography or recrystallization is critical to isolate the compound in high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for confirming the methyl group at N9 and substitution patterns. For instance, the methyl group typically resonates at δ 3.5–3.8 ppm in NMR . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., retention time ~12.5 min on a C18 column) ensures purity .
Q. How does the methyl group at the N9 position influence the compound's stability and tautomerism?
The N9-methyl group stabilizes the purine ring against hydrolysis and reduces tautomeric shifts. X-ray crystallography and NMR studies show that this substitution favors the 9H tautomer over 7H forms, as seen in related compounds like 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in activity (e.g., enzyme inhibition vs. agonism) may arise from differences in assay conditions (pH, co-solvents) or cellular models. Dose-response curves and competitive binding assays (e.g., using values) can clarify mechanisms. Cross-validation with structural analogs, such as 8-bromo-9H-purin-6-amine, helps identify substituent-specific effects .
Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with active sites. For example, the methyl group at N9 may sterically hinder binding to adenosine receptors, as observed in 9-ethyladenine derivatives . Free-energy perturbation (FEP) calculations quantify substituent effects on binding energy .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound analogs?
Systematic variation of substituents at positions 2, 6, and 8 (e.g., halogenation, alkynylation) combined with bioassays (e.g., IC₅₀ determination for phosphodiesterase inhibition) identifies critical functional groups. Parallel synthesis using microwave-assisted reactions (e.g., 150°C in ethanol) accelerates library generation .
Q. How can researchers address low yields in nucleophilic substitution reactions involving this compound?
Optimize leaving groups (e.g., bromine vs. chlorine at C8) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity. For example, 8-bromo derivatives show higher reactivity in Suzuki-Miyaura couplings compared to chloro analogs .
Methodological Considerations
Q. What protocols validate the absence of regioisomeric byproducts in this compound synthesis?
LC-MS/MS with selected reaction monitoring (SRM) detects trace impurities. Comparative NMR analysis with reference standards (e.g., 9-butyl-8-(2,5-dimethoxybenzyl)-2-fluoro-9H-purin-6-amine) confirms regioselectivity .
Q. How do solvent polarity and pH affect the solubility of this compound in biological assays?
The compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–50 mM stock solutions). Adjusting pH to 7.4 with phosphate buffers prevents precipitation in cell-based assays .
Data Analysis and Reproducibility
Q. How should researchers interpret conflicting NMR data for this compound derivatives?
Variability in chemical shifts (e.g., δ 7.8–8.2 ppm for H8) may arise from solvent effects (DMSO vs. CDCl₃) or concentration-dependent aggregation. Referencing deuterated solvents and reporting coupling constants (e.g., for CH₂ groups) improves reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
